molecular formula C29H22N2O5 B11591680 [2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate

[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate

Cat. No.: B11591680
M. Wt: 478.5 g/mol
InChI Key: KIDCYGMDPVJUNQ-UHFFFAOYSA-N
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Description

[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate ester linked to a quinoline derivative. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoic acid with 2-(3,4-dimethylphenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural complexity makes it a suitable candidate for probing the active sites of enzymes and understanding their mechanisms.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. Its ability to interact with biological targets could lead to the development of new therapeutic agents for various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate apart is its structural complexity and the presence of multiple functional groups. This allows for a broader range of chemical reactions and applications compared to simpler compounds like ethyl acetoacetate and tert-butyl carbamate.

Properties

Molecular Formula

C29H22N2O5

Molecular Weight

478.5 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate

InChI

InChI=1S/C29H22N2O5/c1-16-11-12-19(13-17(16)2)24(32)15-36-29(35)20-7-6-8-21(14-20)31-27(33)25-18(3)30-23-10-5-4-9-22(23)26(25)28(31)34/h4-14H,15H2,1-3H3

InChI Key

KIDCYGMDPVJUNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C5=CC=CC=C5N=C4C)C

Origin of Product

United States

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